REACTION_SMILES
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[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12].[CH3:36][O:37][C:38]([O:39][CH3:41])=[O:40].[CH3:47][CH2:48][CH2:49][CH2:50][CH2:51][CH3:52].[CH3:53][C:54](=[O:55])[OH:56].[CH:1]([NH:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[Cl:13][c:14]1[cH:15][cH:16][c:17]([NH:20][C:21](=[O:22])[N:23]2[N:24]=[C:25]([c:29]3[cH:30][cH:31][c:32]([Cl:35])[cH:33][cH:34]3)[CH:26]([CH3:28])[CH2:27]2)[cH:18][cH:19]1.[O:42]1[CH2:43][CH2:44][CH2:45][CH2:46]1>>[Cl:13][c:14]1[cH:15][cH:16][c:17]([NH:20][C:21](=[O:22])[N:23]2[N:24]=[C:25]([c:29]3[cH:30][cH:31][c:32]([Cl:35])[cH:33][cH:34]3)[C:26]([CH3:28])([C:38]([O:37][CH3:36])=[O:39])[CH2:27]2)[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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CC1CN(C(=O)Nc2ccc(Cl)cc2)N=C1c1ccc(Cl)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CN(C(=O)Nc2ccc(Cl)cc2)N=C1c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COC(=O)C1(C)CN(C(=O)Nc2ccc(Cl)cc2)N=C1c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |